N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylfuran-3-yl group. The oxadiazole ring is linked to a sulfonylacetamide moiety, where the sulfonyl group is attached to a 4-methoxyphenyl substituent. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The dimethylfuran substituent introduces lipophilic and electron-donating properties, while the 4-methoxyphenylsulfonyl group enhances solubility and may influence target binding via steric or electronic effects.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-10-8-14(11(2)25-10)16-19-20-17(26-16)18-15(21)9-27(22,23)13-6-4-12(24-3)5-7-13/h4-8H,9H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVLEHIEFBLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a novel compound that combines a furan moiety with an oxadiazole and a sulfonamide. This unique structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , characterized by:
- Furan ring : Contributes to the compound's reactivity and biological properties.
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Sulfonamide group : Often associated with antimicrobial properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous cells.
- DNA Interaction : Potential intercalation with DNA or disruption of replication processes could contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells could enhance its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest:
- Inhibition of bacterial growth : Effective against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
-
Study on Anticancer Properties :
A study evaluated the effects of the compound on MCF-7 cells and reported a dose-dependent inhibition of cell growth. Apoptosis was confirmed through flow cytometry assays, indicating that the compound induces programmed cell death in cancer cells. -
Antimicrobial Efficacy Assessment :
Another research project tested the compound against a panel of bacterial strains using disk diffusion methods. The results showed clear zones of inhibition, confirming its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazole | Antimicrobial |
| 1,3,4-Oxadiazole derivatives | Anticancer |
| Sulfonamide antibiotics | Broad-spectrum antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Compound A : N-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide ()
- Key Differences :
- The oxadiazole ring is substituted with a nitro group (electron-withdrawing) at position 5 instead of a dimethylfuran (electron-donating).
- The acetamide side chain contains a sulphanyl (-S-) linker instead of a sulfonyl (-SO₂-) group.
- Pharmacological Impact: Nitro groups typically enhance antibacterial and antifungal activity but may reduce metabolic stability. In contrast, dimethylfuran could improve lipophilicity and membrane permeability .
Compound B : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol ()
- Key Differences: Substitution at position 5 involves an indole ring (aromatic, planar) instead of dimethylfuran (non-planar, aliphatic). The side chain includes a thiol (-SH) group, which is reactive and prone to dimerization.
- Pharmacological Impact :
- Indole derivatives often exhibit enhanced interactions with serotonin receptors or enzymes like cyclooxygenase. Dimethylfuran may instead target oxidative stress pathways .
- Thiol groups can act as antioxidants but may limit stability in vivo compared to the sulfonylacetamide group in the target compound .
Sulfonylacetamide Analogues
Compound C : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Differences :
- Lacks the 1,3,4-oxadiazole core; instead, the acetamide is directly attached to a nitro- and chloro-substituted benzene ring.
- The sulfonyl group is methylsulfonyl rather than 4-methoxyphenylsulfonyl.
- The target compound’s methoxy group is less reactive, favoring safer pharmacokinetics . Methylsulfonyl groups are smaller and more polar than 4-methoxyphenylsulfonyl, which may reduce the target compound’s binding affinity to hydrophobic enzyme pockets .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
